4-Bromo-2-fluoro-6-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-6-methylbenzamide is a chemical compound with the CAS Number: 1242156-51-9 . It has a molecular weight of 232.05 and is typically stored at room temperature . It is used as an intermediate in the synthesis of MDV 3100 , an androgen-receptor antagonist .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide involves a reaction with potassium carbonate, tricyclohexylphosphine, and tris (dibenzylideneacetone)dipalladium (0) chloroform complex . The reaction mixture is stirred under reflux in an inert (nitrogen) environment for about 24 hours . The reaction mixture is then cooled and treated with 10% aqueous ammonium hydroxide and ethyl acetate .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-6-methylbenzamide is 1S/C8H7BrFNO/c1-4-2-5 (9)3-6 (10)7 (4)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-6-methylbenzamide is a solid at room temperature . It has a molecular weight of 232.05 .Scientific Research Applications
Chemical Synthesis
4-Bromo-2-fluoro-6-methylbenzamide is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. The presence of bromine and fluorine atoms makes it a valuable compound for various substitution reactions .
Material Science
In material science, this compound could potentially be used in the development of new materials . The specific properties of 4-Bromo-2-fluoro-6-methylbenzamide, such as its reactivity and stability, could influence the characteristics of the resulting materials.
Chromatography
The compound might be used in chromatography, a laboratory technique for the separation of mixtures . Its unique structure could potentially interact with certain substances, aiding in their identification or separation.
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-fluoro-6-methylbenzamide could be used as a standard or a reagent . Its known properties could help in the analysis and quantification of other substances.
Life Science Research
While not directly mentioned, compounds similar to 4-Bromo-2-fluoro-6-methylbenzamide have been used in life science research . It’s possible that this compound could also have applications in this field, perhaps in studying biological processes or developing new drugs.
Fluorination Reagents
This compound could potentially be used as a fluorination reagent . The presence of a fluorine atom in its structure might allow it to introduce fluorine into other molecules, which is a common requirement in the synthesis of many pharmaceuticals and agrochemicals.
Safety and Hazards
The safety information for 4-Bromo-2-fluoro-6-methylbenzamide indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Relevant Papers One relevant paper is “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” published in the Journal of Chemical Crystallography . The paper describes the synthesis and structure of a novel ortho-fluoroazobenzene .
Mechanism of Action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Biochemical Pathways
As a reagent, it contributes to the synthesis of other compounds, which may then interact with various biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
As a reagent, its primary role is in the synthesis of other compounds, which then exert their effects .
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBPZLSYVGZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-methylbenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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